molecular formula C13H11N3O5S B3032781 [(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane CAS No. 51327-27-6

[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane

Cat. No.: B3032781
CAS No.: 51327-27-6
M. Wt: 321.31 g/mol
InChI Key: ATVMLALNRDJPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane is a useful research compound. Its molecular formula is C13H11N3O5S and its molecular weight is 321.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112092. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Peptide Synthesis

Ramage et al. (1999) investigated 2-(4-Nitrophenyl)sulfonylethoxycarbonyl (Nsc) as a base-labile N(alpha)-protecting group for amino acids in solid-phase peptide synthesis (SPPS). This group, similar in structure to the compound , exhibited moderate UV absorption, allowing for real-time monitoring of the deprotection process in peptide synthesis. This method helped decrease the rearrangement of X-Asp, a common issue in SPPS (Ramage et al., 1999).

2. Inhibition Studies

Akbaba et al. (2014) conducted a study where various aniline derivatives, structurally related to the query compound, were synthesized and tested for their inhibitory effects on human carbonic anhydrase. These compounds showed effective inhibition of carbonic anhydrase isoenzymes, suggesting potential pharmaceutical applications (Akbaba et al., 2014).

3. Synthesis of Novel Compounds

Rahman et al. (2005) synthesized novel compounds using a process involving anilines, which are structurally related to the queried compound. This study focused on creating new molecular structures that could have varied applications, including potential medicinal uses (Rahman et al., 2005).

4. Corrosion Inhibition

Ehsani et al. (2014) investigated the use of a compound similar to the query, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, as an inhibitor for the corrosion of stainless steel in acidic environments. This research has implications for industrial applications where corrosion resistance is crucial (Ehsani et al., 2014).

5. Material Science

Tapaswi et al. (2015) synthesized benzidines substituted with thiophenyl groups, which are structurally related to the compound of interest. These materials were used to create transparent polyimides with high refractive indices, demonstrating the potential application in advanced material sciences (Tapaswi et al., 2015).

6. Catalysis and Reaction Mechanisms

Deady and Finlayson (1980) explored the aminolysis of p-nitrophenyl acetate by aminopyridines in different solvents. This study, involving compounds similar to the queried chemical, provided insights into catalytic mechanisms and the effects of solvents on these reactions (Deady & Finlayson, 1980).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Anilinocarbonyl)aminodioxo-lambda~6~-sulfane . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c17-13(14-10-4-2-1-3-5-10)15-22(20,21)12-8-6-11(7-9-12)16(18)19/h1-9H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVMLALNRDJPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965607
Record name N-(4-Nitrobenzene-1-sulfonyl)-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51327-27-6
Record name NSC112092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Nitrobenzene-1-sulfonyl)-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane
Reactant of Route 2
Reactant of Route 2
[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane
Reactant of Route 4
Reactant of Route 4
[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane
Reactant of Route 5
[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane
Reactant of Route 6
Reactant of Route 6
[(Anilinocarbonyl)amino](4-nitrophenyl)dioxo-lambda~6~-sulfane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.